molecular formula C10H17NO5 B051496 (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid CAS No. 783350-37-8

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Katalognummer: B051496
CAS-Nummer: 783350-37-8
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: KVXXEKIGMOEPSA-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a high-value, enantiopure chiral building block extensively employed in medicinal chemistry and drug discovery research. This bifunctional compound features a carboxylic acid group and a Boc-protected secondary amine within a morpholine scaffold, providing versatile handles for synthetic manipulation. Its primary research value lies in its application as a key precursor for the synthesis of complex molecules, particularly in constructing peptidomimetics and active pharmaceutical ingredients (APIs). The stereochemistry of the (S)-enantiomer is critical for imparting specific three-dimensional structure and for optimizing binding affinity to biological targets, making it indispensable for studying structure-activity relationships (SAR). Researchers utilize this compound to introduce a constrained, chiral morpholine fragment into lead compounds, a strategy often used to improve metabolic stability, modulate physicochemical properties, and enhance pharmacokinetic profiles. Its mechanism of action is defined by its role as a synthetic intermediate; upon incorporation into a larger molecular framework, it can influence the compound's conformation and interaction with enzymes or receptors, such as proteases and kinases. This makes it particularly valuable in the development of protease inhibitors, kinase inhibitors, and other therapeutic agents where precise spatial orientation is crucial for biological activity.

Eigenschaften

IUPAC Name

(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXXEKIGMOEPSA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363713
Record name (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783350-37-8
Record name (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Direct Boc Protection Strategy

Morpholine-3-carboxylic acid can undergo Boc protection at the secondary amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. However, the reaction’s efficiency depends on the amine’s nucleophilicity and steric environment.

Typical Reaction Conditions

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), triethylamine (2.0 equiv).

  • Solvent : Dichloromethane (DCM) or THF.

  • Temperature : 0°C to room temperature.

  • Yield : 60–75% (reported for similar morpholine derivatives).

Challenges :

  • Competing side reactions at the carboxylic acid (e.g., anhydride formation).

  • Partial racemization at the stereogenic center.

Optimization :

  • Use of Hünig’s base (DIPEA) instead of triethylamine to minimize side reactions.

  • Stepwise addition of Boc₂O to control exothermicity.

Asymmetric Synthesis of the Morpholine Ring

Cyclization of Chiral Amino Alcohols

The morpholine ring can be constructed via cyclization of a β-amino alcohol precursor, such as (S)-serine, with a suitable electrophile (e.g., epoxide or α,β-unsaturated ester).

Representative Pathway :

  • Starting Material : (S)-Serine methyl ester.

  • Epoxide Formation : Treatment with epichlorohydrin to form an oxirane intermediate.

  • Ring-Opening Cyclization : Base-mediated intramolecular attack of the amine on the epoxide, yielding the morpholine ring.

  • Oxidation : Conversion of the hydroxymethyl group to a carboxylic acid via Jones oxidation.

Data Table 1 : Comparison of Cyclization Methods

MethodCatalyst/BaseSolventTemp (°C)Yield (%)ee (%)
NaH-mediatedNaHTHF0 → 256892
K₂CO₃-assistedK₂CO₃DMF605585
Phase-transfer catalysisTBABToluene407294

Key Insight : Phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) improves yield and enantiomeric excess (ee) by facilitating interfacial reactions.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution via diastereomeric salt formation or enzymatic methods is critical.

Diastereomeric Salt Formation

  • Chiral Acid : (1S)-(−)-Camphorsulfonic acid.

  • Solvent : Ethanol/water mixture.

  • Resolution Efficiency : 40–50% recovery of (S)-enantiomer with >98% ee.

Enzymatic Kinetic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic morpholine-3-carboxylic acid ester.

  • Conditions : Phosphate buffer (pH 7.0), 37°C.

  • Outcome : Selective hydrolysis of the (R)-ester, leaving the (S)-ester intact (70% conversion, 99% ee).

Carboxylation Strategies

Kolbe-Schmitt Reaction

Direct carboxylation of a hydroxyl-substituted morpholine derivative under high-pressure CO₂:

  • Substrate : (S)-4-Boc-morpholin-3-ol.

  • Conditions : 80°C, 50 atm CO₂, K₂CO₃ catalyst.

  • Yield : 50–60% (limited by regioselectivity).

Oxidation of Hydroxymethyl Groups

  • Substrate : (S)-4-Boc-morpholin-3-methanol.

  • Oxidizing Agent : KMnO₄ in acidic medium.

  • Yield : 85–90% with minimal overoxidation .

Analyse Chemischer Reaktionen

Types of Reactions

(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Reagents like trifluoroacetic acid for Boc deprotection, followed by substitution with other groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or aldehydes. Substitution reactions can lead to a variety of protected or functionalized morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Organic Synthesis:
    • (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is extensively used as an intermediate in synthesizing peptides and other complex organic molecules. Its Boc protecting group allows for selective reactions without interference from the nitrogen atom .
  • Medicinal Chemistry:
    • The compound has been investigated for its potential role in drug development. For instance, it has been utilized in synthesizing potent inhibitors for various enzymes, including cathepsin S, which is relevant in cancer therapy .
    • Case studies have shown that derivatives of this compound can exhibit antibacterial properties, which are crucial for developing new antibiotics .
  • Biological Studies:
    • In biochemical research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biomolecules facilitates detailed kinetic and mechanistic studies.
  • Industrial Applications:
    • The compound's utility extends to the production of specialty chemicals and materials, where its chemical stability and reactivity are advantageous for creating high-performance products.

Case Studies

StudyApplicationFindings
Bestatin-based Inhibitors Drug DevelopmentResearch demonstrated that derivatives based on this compound could be developed into effective enzyme inhibitors with potential therapeutic applications against malaria .
Antibacterial Activity Medicinal ChemistryA study synthesized various derivatives of this compound to screen for antibacterial activity, identifying several promising candidates that could lead to new antibiotic therapies .
Enzyme Mechanism Studies BiochemistryThe compound was used as a tool to elucidate mechanisms of enzyme action, providing insights into how specific modifications affect binding and activity.

Wirkmechanismus

The mechanism of action of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid involves its ability to act as a protecting group for the nitrogen atom in organic synthesis. The Boc group stabilizes the nitrogen, preventing unwanted reactions during subsequent synthetic steps. The carboxylic acid group can participate in various reactions, contributing to the compound’s versatility in chemical transformations. Molecular targets and pathways involved include interactions with enzymes and other biomolecules during the synthesis of peptides and other compounds.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • Stereochemistry : The R-enantiomer (CAS 869681-70-9) exhibits opposite chirality at the 3-position, which can drastically alter interactions with chiral biological targets. For instance, in receptor binding, the R-configuration may result in reduced affinity compared to the S-form .
  • Synthetic Utility : Both enantiomers are used in asymmetric synthesis, but the S-form is more frequently cited in patent literature for antiviral applications .
  • Purity and Availability : The R-enantiomer is available at 98+% purity, marginally higher than the S-form (97%) .

Substituent Variations

(S)-4-(tert-Butoxycarbonyl)-3-methylmorpholine-3-carboxylic Acid (CAS 1638744-49-6)

  • Impact on Properties : The methyl group enhances lipophilicity (calculated logP increase by ~0.5), affecting membrane permeability in drug candidates .

(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic Acid (CAS 783349-78-0)

  • Structural Difference : Dimethyl groups at the 6-position introduce conformational rigidity.
  • Applications : The dimethyl substitution is associated with improved metabolic stability in preclinical studies .

(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic Acid (CAS 761460-03-1)

  • Structural Difference : An acetic acid side chain replaces the carboxylic acid directly on the morpholine ring.
  • Reactivity : The extended chain facilitates conjugation with amines or alcohols, broadening its utility in peptide-mimetic drug design .

Thiomorpholine Analogues

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid (CAS 114525-81-4)

  • Structural Difference : Sulfur replaces oxygen in the morpholine ring.
  • However, this substitution may reduce hydrolytic stability compared to the oxygen-containing parent compound .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Applications
(S)-4-Boc-morpholine-3-carboxylic acid (783350-37-8) C₁₀H₁₇NO₅ 231.25 S-configuration, carboxylic acid at C3 Antiviral intermediates
(R)-4-Boc-morpholine-3-carboxylic acid (869681-70-9) C₁₀H₁₇NO₅ 231.25 R-configuration, 98+% purity Chiral resolution studies
(S)-3-Methyl derivative (1638744-49-6) C₁₁H₁₉NO₅ 245.28 Methyl group at C3, increased lipophilicity Sterically hindered coupling reactions
6,6-Dimethyl derivative (783349-78-0) C₁₂H₂₁NO₅ 259.30 Conformational rigidity, improved metabolic stability Preclinical drug candidates
Thiomorpholine analogue (114525-81-4) C₁₀H₁₇NO₄S 247.31 Sulfur in ring, enhanced electron density Enzyme inhibitor design

Biologische Aktivität

(S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a morpholine derivative that has gained attention in medicinal chemistry for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for amines, and a carboxylic acid functionality, contributing to its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H15NO4\text{C}_9\text{H}_{15}\text{N}\text{O}_4

This structure includes:

  • A morpholine ring, which is a six-membered ring containing one nitrogen atom.
  • A tert-butoxycarbonyl group that enhances the compound's stability during synthesis and storage.
  • A carboxylic acid group that is crucial for biological activity.

Antimicrobial Activity

Research indicates that morpholine derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various pathogens, including Mycobacterium abscessus, with minimal inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . The structural characteristics of these compounds contribute significantly to their interaction with microbial targets.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Notably, analogs of morpholine-3-carboxylic acid have shown promising activity against Hepatitis B Virus (HBV). The (S)-enantiomer has been reported to possess good anti-HBV activity, indicating its potential as a therapeutic agent in viral infections .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One common approach involves the protection of the amine group followed by carboxylation reactions. The following table summarizes various synthetic routes:

MethodDescription
Boc Protection The amine of morpholine is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.
Carboxylation The protected morpholine is subjected to carboxylation using suitable reagents to introduce the carboxylic acid functionality.
Deprotection Finally, the Boc group is removed under acidic conditions to yield the final product.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study assessing various morpholine derivatives, it was found that modifications at the 3-position significantly influenced antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the Boc group was crucial for enhancing solubility and bioavailability.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of morpholine derivatives highlighted that substituents on the ring structure could modulate biological activity. For example, methyl substitutions at specific positions were associated with increased potency against bacterial strains .
  • Computational Studies : Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in microbial metabolism.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of morpholine derivatives. A common approach involves coupling morpholine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM . Chiral resolution may be required if racemic intermediates form. For stereochemical control, asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic methods can enhance enantioselectivity . Post-synthesis, confirm purity via chiral HPLC or X-ray crystallography .

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane or methanol/DCM is effective. For acidic impurities, ion-exchange chromatography (e.g., Dowex resin) can isolate the carboxylic acid moiety. Recrystallization from ethanol/water mixtures improves crystalline purity . Monitor purity via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) and compare retention times against standards .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms Boc group integration (tert-butyl singlet at ~1.4 ppm) and morpholine ring protons (δ 3.5–4.2 ppm). Carboxylic acid protons may appear broad due to exchange .
  • HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) to verify enantiomeric excess (>99% for pharmaceutical intermediates) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 304.3 g/mol) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The Boc group is sensitive to acidic conditions (e.g., TFA) and elevated temperatures. Long-term storage at –20°C in inert atmospheres (argon) prevents hydrolysis. Monitor degradation via TLC (silica, 10% MeOH/DCM) or LC-MS for deprotected morpholine byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Q. What strategies resolve contradictions in reported enantiomeric excess values for this compound?

  • Methodological Answer : Discrepancies may arise from chiral column selection or racemization during synthesis. Cross-validate using polarimetry ([α]D²⁵ = reported range) and X-ray crystallography (absolute configuration determination) . Replicate synthesis under anhydrous, low-temperature conditions to minimize racemization .

Q. How should researchers address conflicting CAS registry numbers for structurally similar derivatives?

  • Methodological Answer : Cross-reference CAS numbers with IUPAC names and spectral data. For example, CAS 783350-37-8 corresponds to this compound, while CAS 1638744-49-6 denotes a methyl-substituted analog . Use PubChem or Reaxys to verify structural uniqueness and avoid misidentification .

Q. What safety protocols are essential for handling this compound in catalytic studies?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize carboxylic acid residues with sodium bicarbonate before disposal .
  • First Aid : For eye contact, irrigate with water for 15 minutes; seek medical evaluation for persistent irritation .

Q. How can this compound serve as a precursor in drug discovery?

  • Methodological Answer : The morpholine core and Boc-protected amine are versatile intermediates for kinase inhibitors or protease-targeted therapies. For example, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) generates biaryl analogs for lead optimization . Computational docking (AutoDock Vina) can predict binding affinity to target proteins like PI3K or mTOR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.